molecular formula C15H12O4 B074374 2-(4-Methoxybenzoyl)benzoic acid CAS No. 1151-15-1

2-(4-Methoxybenzoyl)benzoic acid

Cat. No.: B074374
CAS No.: 1151-15-1
M. Wt: 256.25 g/mol
InChI Key: UIUCGMLLTRXRBF-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoic acid, where the benzoyl group is substituted with a methoxy group at the para position. This compound is known for its crystalline structure and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxybenzoyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-methoxybenzoyl chloride with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-Carboxybenzoyl)benzoic acid

    Reduction: 2-(4-Methoxybenzyl)benzoic acid

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxybenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The methoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar structure but lacks the benzoyl group.

    2-Methoxybenzoic acid: Similar structure but lacks the para-substituted benzoyl group.

    4-Methoxybenzophenone: Similar structure but lacks the carboxylic acid group.

Uniqueness

2-(4-Methoxybenzoyl)benzoic acid is unique due to the presence of both a methoxy group and a benzoyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications.

Properties

IUPAC Name

2-(4-methoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUCGMLLTRXRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282944
Record name O-(p-Anisoyl)benzoic acid
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-Methoxybenzophenone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1151-15-1
Record name 2-(4-Methoxybenzoyl)benzoic acid
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Record name O-(p-Anisoyl)benzoic acid
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Record name 2-(4-Methoxybenzoyl)benzoic acid
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Record name O-(p-Anisoyl)benzoic acid
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Record name 2-(4-methoxybenzoyl)benzoic acid
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Record name O-(P-ANISOYL)BENZOIC ACID
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Record name 4'-Methoxybenzophenone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 °C
Record name 4'-Methoxybenzophenone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 57 g (0.4 mole) of phthalic anhydride and 43 mL (0.4 mole) of anisole in 400 mL of benzene was treated with 105 g (0.8 mole) of aluminum chloride at 5°. The reaction was kept for five days at 5°, poured into 600 mL of 2N aqueous HCl and ice and filtered. The residue was triturated in aqueous sodium carbonate and filtered repeatedly until the solid no longer contained product. The sodium carbonate extracts were combined, washed with ether, and acidified with 2N aqueous HCl. The product was extracted into ether, dried over sodium sulfate and stripped. It was recrystallized from toluene to provide 80% yield of product, mp 145-147.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

Anhydrous aluminum chloride (140 g) was added at ambient temperature to a vigorously stirred mixture of 148 g of phthalic anhydride, 250 ml anisole, and 250 ml carbon disulfide. After 2.5 hours, the solution was hydrolyzed with ice water and the organic solvents were removed by steam distillation. A gray solid which precipitated when the residual solution cooled to room temperature was separated from the liquid by decantation and dissolved in ca. 1 L chloroform. Rotary evaporation of the chloroform left 107 g (42%) of white solid which was recrystallized from acetic acid/water: mp. 142°-144.5° C. (lit.* mp. 122°-123.5° C.). IR (KBr): 1686, 1660 (two different carbonyls), 1550-1600, 1420-1370, 1280, 1255, 1170, 1150, 1015, 850, 800, 755 cm-1.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-(4-methoxybenzoyl)benzoic acid relate to its sweetness?

A: Research suggests that this compound interacts with taste receptors in a way that elicits a sweet taste sensation. A study exploring the structure-activity relationship of this compound and its analogs identified three potential glucophores within its structure []. These glucophores are thought to interact with specific sites on sweet taste receptors, similar to how other sweeteners, like isovanillic sweeteners, interact []. The study employed principal component analysis and compared the structural features of this compound and its analogs to existing sweet receptor models. This analysis highlighted the importance of specific structural elements for receptor binding and sweetness perception.

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